molecular formula C14H13BrO B7815444 2-Bromophenyl-(3-methylbenzyl)ether

2-Bromophenyl-(3-methylbenzyl)ether

Cat. No.: B7815444
M. Wt: 277.16 g/mol
InChI Key: CPWZGEHQEXGEQN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Bromophenyl-(3-methylbenzyl)ether can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Bromophenyl-(3-methylbenzyl)ether can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Bromophenyl-(3-methylbenzyl)ether has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromophenyl-(3-methylbenzyl)ether involves its interaction with specific molecular targets and pathways. The bromine atom and the ether group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

2-Bromophenyl-(3-methylbenzyl)ether can be compared with other similar compounds, such as:

    2-Bromophenyl-(4-methylbenzyl)ether: Similar in structure but with the methyl group positioned differently.

    2-Chlorophenyl-(3-methylbenzyl)ether: Similar in structure but with a chlorine atom instead of a bromine atom.

    2-Bromophenyl-(3-ethylbenzyl)ether: Similar in structure but with an ethyl group instead of a methyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its reactivity and applications .

Properties

IUPAC Name

1-bromo-2-[(3-methylphenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWZGEHQEXGEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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